
ホウ素
概要
科学的研究の応用
ZD-2079 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study β3-adrenoceptor agonists and their interactions with receptors.
Biology: The compound is employed in studies investigating the role of β3-adrenoceptors in various physiological processes, including vasorelaxation and metabolic regulation.
Industry: The compound’s vasorelaxant properties make it a candidate for developing new cardiovascular drugs.
作用機序
ZD-2079は、Gタンパク質共役受容体であるβ3アドレナリン受容体と結合することによって効果を発揮します。この結合は細胞内シグナル伝達経路を活性化し、環状アデノシン一リン酸(cAMP)の産生につながります。 cAMPレベルの上昇は、血管の平滑筋細胞の弛緩を引き起こし、血管弛緩を引き起こします . さらに、ZD-2079はob遺伝子の発現を阻害し、循環レプチンレベルを低下させ、その潜在的な抗肥満効果に寄与する可能性があります .
生化学分析
Biochemical Properties
Boron interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to affect the activities of peroxidase and nitrate reductase in wheat . Boron also influences the biochemical constituents of plants, including soluble leaf protein contents, total phenol contents, soluble sugar contents, and proline contents .
Cellular Effects
Boron has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, in wheat, boron toxicity can lead to reduced plant growth and yield .
Molecular Mechanism
At the molecular level, boron exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of boron change over time. It has been observed that boron concentrations beyond 4 µg g −1 significantly increase certain biochemical constituents . Higher concentrations of boron can generate toxicity and induce stress responses in plants .
Dosage Effects in Animal Models
The effects of boron vary with different dosages in animal models. While specific dosage effects are not mentioned in the available literature, it is known that boron was misconstrued as a toxic element for animals, which retarded the growth of boron-containing drug discovery in the last century .
Metabolic Pathways
Boron is involved in several metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels
準備方法
合成経路と反応条件
ZD-2079の合成は、市販の出発物質から始まる複数の段階を伴います温度、溶媒、触媒などの特定の反応条件は、高い収率と純度を達成するために最適化されています .
工業生産方法
ZD-2079の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、一貫性と純度を確保するための厳格な品質管理対策が含まれます。 高速液体クロマトグラフィー(HPLC)などの高度な技術が、精製と品質評価に使用されています .
化学反応の分析
反応の種類
ZD-2079は、次のようなさまざまな化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は官能基を修飾し、化合物の活性を変化させる可能性があります。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。 温度、pH、溶媒の選択などの反応条件は、目的の結果を得るために重要です .
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は水酸化誘導体を生成する可能性があり、還元は脱酸素化形態を生成する可能性があります .
科学研究への応用
ZD-2079は、幅広い科学研究への応用があります。
化学: β3アドレナリン受容体アゴニストとその受容体との相互作用を研究するためのモデル化合物として使用されます。
生物学: この化合物は、血管弛緩と代謝調節を含むさまざまな生理学的プロセスにおけるβ3アドレナリン受容体の役割を調査する研究に使用されています。
医学: ZD-2079は、レプチンレベルと遺伝子発現を調節することにより、肥満や2型糖尿病などの疾患の治療に潜在的な治療効果があります.
類似化合物との比較
類似化合物
BRL 35135A: 同様の血管弛緩特性を持つ別のβ3アドレナリン受容体アゴニストです。
クレンブテロール: いくつかのβ3アドレナリン受容体活性を示すβ2アドレナリン受容体アゴニストです。
ZD-2079の独自性
ZD-2079は、β3アドレナリン受容体に対する高い選択性と効力で独特です。この選択性は、標的外効果の可能性を低減し、治療的応用の有望な候補となっています。 レプチンレベルと遺伝子発現を調節する能力は、他のβ3アドレナリン受容体アゴニストとさらに区別されます .
特性
IUPAC Name |
boron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXJGFHDIHLPTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023922, DTXSID301318615, DTXSID801318672 | |
| Record name | Boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Borane(1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Borane(5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
10.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Crystals or yellow to brown solid; [Sax] Sold as filaments, powders, whiskers, and crystals; [Hawley] | |
| Record name | Boron | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2001 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
4,000 °C | |
| Record name | BORON, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water; unaffected by aqueous hydrochloric and hydrofluoric acids; when finely divided it is soluble in boiling nitric and sulfuric acids and in molten metals such as copper, iron, magnesium, aluminum, calcium; reacts vigorously with fused sodium peroxide or with a fusion mixture of sodium carbonate or potassium nitrate, Soluble in concentrated nitric and sulfuric acids; insoluble in water, alcohol, ether | |
| Record name | BORON, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Amorphous, 2.350 g/cu cm; alpha-rhombohedral, 2.46 g/cu cm; alpha-tetragonal, 2.31 g/cu cm; beta-rhombohedral, 2.35 g/cu cm | |
| Record name | BORON, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.56X10-5 atm (0.0119 mm Hg) at 2140 °C | |
| Record name | BORON, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Polymorphic: alpha-rhombohedral form, clear red crystals; beta-rhombohedral form, black; alpha-tetragonal form, black, opaque crystals with metallic luster; amorphous form, black or dark brown powder; other crystal forms are known but not entirely characterized, Filaments, powder, whiskers, single crystals | |
CAS No. |
7440-42-8, 13766-26-2, 35325-82-7, 14798-13-1 | |
| Record name | Boron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11203 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Boron | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Borane(1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Borane(5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Boron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BORON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9E3X5056Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BORON, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
2,075 °C | |
| Record name | BORON, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details














Q1: How does boron affect the hardness of materials, particularly in hardfacing alloys?
A1: Boron significantly improves the hardness of Fe-Cr-C hardfacing alloys. Studies show a near-linear increase in hardness with boron additions up to 0.9%. This increase is attributed to the higher density of hardened phases formed with increasing boron content. []
Q2: Can boron improve the oxidation resistance of materials?
A2: Yes, boronizing treatments can significantly enhance the oxidation resistance of various materials. For instance, boronizing 316L stainless steel increases its oxidation resistance by approximately two-fold at temperatures ranging from 850°C to 1000°C. The boronized coating acts as a barrier, effectively preventing oxygen penetration into the stainless steel substrate. [] Similarly, boronizing has shown positive results in improving the oxidation behavior of Niobium alloys. []
Q3: What role does boron play in nuclear applications?
A3: Boron, specifically the isotope Boron-10, is an excellent absorber of neutron radiation. This property makes boron and its compounds, like boron carbide, valuable in nuclear applications for shielding and control rods. [, ]
Q4: How is boron used in aerospace applications?
A6: Boron's high strength-to-weight ratio makes boron fiber-reinforced aluminum composites ideal for aerospace applications. These composites offer significant weight savings compared to traditional materials, making them suitable for structures like aircraft components and spacecraft parts, including the Space Shuttle Orbiter's mid-fuselage struts. []
Q5: How does boron interact in biological systems, particularly with carbohydrates?
A7: Boron, often in the form of boronic acid derivatives, exhibits reversible interactions with the diol groups commonly found in sugars and ribose. This unique property allows boronic acids to act as synthetic lectin mimics, known as 'borono-lectins'. They are utilized in various biomedical applications, including drug delivery and biomaterial engineering. []
Q6: How do boron compounds behave under high stress?
A8: Boron carbide, known for its hardness and strength, can exhibit structural instability under high stress. This instability leads to the formation of a disordered phase, impacting its mechanical properties. Understanding this behavior is crucial for its application in high-stress environments. []
Q7: What are the challenges associated with synthesizing boron-containing materials?
A10: Synthesizing boron-containing materials, such as boron-doped diamond films, often involves complex processes and requires careful control of various parameters. Achieving the desired material properties, such as controlled doping levels and uniform microstructure, can be challenging. Additionally, the purity of starting materials, like boron powder, plays a crucial role in determining the final product's properties. [, , ]
Q8: How can spectroscopic techniques be employed to study boron-containing materials?
A11: Various spectroscopic techniques are valuable for characterizing boron-containing materials. For example:* Infrared (IR) spectroscopy can identify boron-oxygen bonds in materials like boron-doped diamond films, helping to assess oxygen contamination levels. []* Raman spectroscopy is useful for characterizing the quality and boron doping levels in diamond films. The shift and broadening of the diamond Raman peak provide insights into the material's structure and composition. []* Nuclear magnetic resonance (NMR) spectroscopy, specifically boron-11 NMR, is powerful for investigating the local structure and coordination environment of boron atoms in materials like borosilicate glasses. []
Q9: How is the boron content in materials determined?
A12: Several analytical methods can accurately quantify boron content in various materials:* Titration: This classical method is often used to determine boron content in materials like lanthanum boride. After dissolving the sample and separating interfering ions, the boric acid formed is titrated with a standard solution using a suitable indicator or a pH meter. []* Inductively coupled plasma atomic emission spectroscopy (ICP-OES) or mass spectrometry (ICP-MS): These techniques offer high sensitivity and are widely employed for quantifying boron and other elements in various matrices, including environmental samples, biological materials, and industrial products.
Q10: How is computational chemistry used to study boron-containing molecules?
A13: Computational chemistry plays a vital role in understanding the properties and behavior of boron-containing molecules. * Density functional theory (DFT) calculations are used to determine the electronic structure, bonding, and spectroscopic properties of boron compounds. [, ]* Molecular dynamics (MD) simulations help to explore the dynamic behavior of boron-containing systems, providing insights into their structural changes, diffusion processes, and interactions with other molecules. []* Monte Carlo simulations are useful for modeling the behavior of boron-containing systems with a large number of atoms or molecules, such as the transport of boron in nuclear reactors or the growth of boron-containing thin films. []
Q11: Can you explain the concept of Structure-Activity Relationship (SAR) in the context of boron-containing compounds?
A14: SAR studies are crucial in medicinal chemistry for understanding how structural modifications of a molecule affect its biological activity. In the case of boron-containing compounds, especially peptide boronic acids, SAR studies have revealed that:* Only peptide boronic acids with specific "L" configurations exhibit inhibitory activity against enzymes like chymase. []* Modifications to the peptide sequence and the type of boronic acid used can significantly influence the potency and selectivity of these inhibitors. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
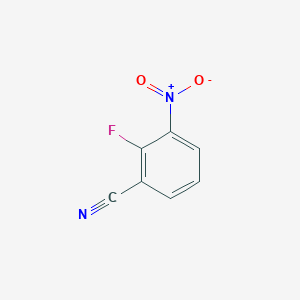

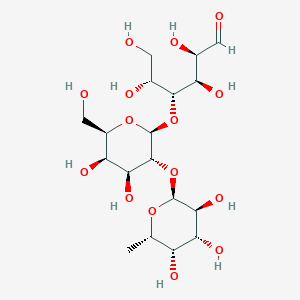
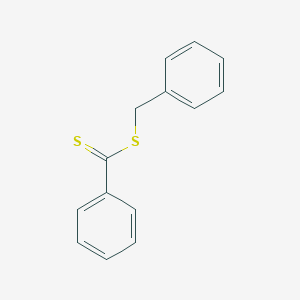
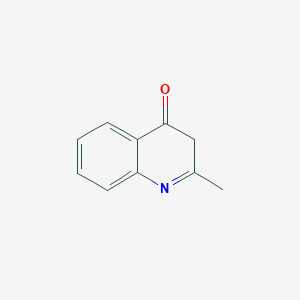
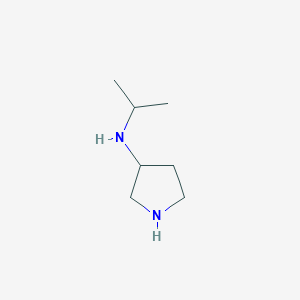
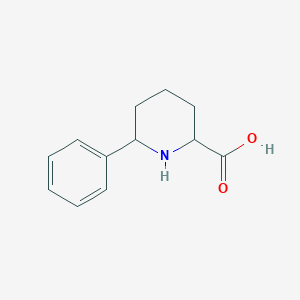
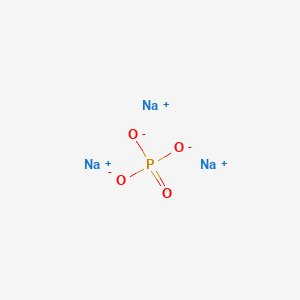

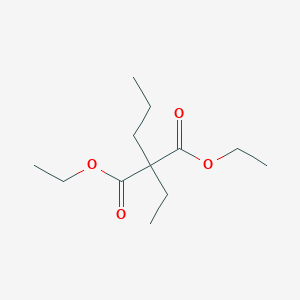
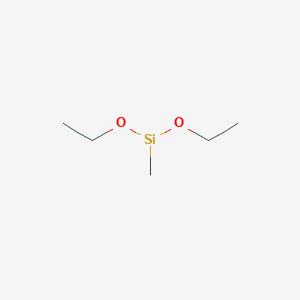

![3-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B37035.png)

